N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide
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Overview
Description
N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butoxyphenyl group, a ureido linkage, and an isonicotinamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with isocyanate to form the ureido intermediate, which is then coupled with isonicotinic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl or isonicotinamide moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ureido and isonicotinamide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-butoxyphenyl)isonicotinamide: Shares the butoxyphenyl and isonicotinamide moieties but lacks the ureido linkage.
N-(4-butoxyphenyl)urea: Contains the butoxyphenyl and ureido groups but lacks the isonicotinamide moiety.
Uniqueness: N-(2-(3-(4-butoxyphenyl)ureido)phenyl)isonicotinamide is unique due to its combination of butoxyphenyl, ureido, and isonicotinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions and applications that are not possible with simpler analogs.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(4-butoxyphenyl)carbamoylamino]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-2-3-16-30-19-10-8-18(9-11-19)25-23(29)27-21-7-5-4-6-20(21)26-22(28)17-12-14-24-15-13-17/h4-15H,2-3,16H2,1H3,(H,26,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZULZCBKEEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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